molecular formula C14H12O3 B116517 3-(Benzyloxy)-4-hydroxybenzaldehyde CAS No. 50773-56-3

3-(Benzyloxy)-4-hydroxybenzaldehyde

Cat. No.: B116517
CAS No.: 50773-56-3
M. Wt: 228.24 g/mol
InChI Key: CWMRCRFALIQFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-4-hydroxybenzaldehyde is an organic compound that features a benzyl ether group and a hydroxyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method includes the use of benzyl bromide to protect the hydroxyl group, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 3-(Benzyloxy)-4-hydroxybenzoic acid.

    Reduction: 3-(Benzyloxy)-4-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-hydroxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions fully.

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the benzyl ether group, making it less versatile in certain synthetic applications.

    3,4-Dihydroxybenzaldehyde: Contains an additional hydroxyl group, which can lead to different reactivity and applications.

    3-(Methoxy)-4-hydroxybenzaldehyde: The methoxy group can influence the compound’s reactivity compared to the benzyl ether group.

Uniqueness: 3-(Benzyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both a benzyl ether and a hydroxyl group, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-hydroxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMRCRFALIQFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452197
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50773-56-3
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under atmosphere of argon, to a suspension of sodium hydride (63%, 57.1 g) in anhydrous N,N-dimethylformamide (540 ml) was added a solution of 3,4-dihydroxybenzaldehyde (103.5 g) in anhydrous N,N-dimethylformamide (500 ml) dropwise slowly under cooling with ice. The reaction mixture was stirred for 30 minutes at room temperature, and to the mixture was added benzyl chloride (104 ml) under cooling with ice and it was stirred for 15 hours at room temperature. To the mixture was added water under cooling with ice, and was concentrated under reduced pressure. The residue was diluted by water and it was washed by methylene chloride. The methylene chloride layer was extracted by a 1N aqueous solution of sodium hydroxide. Combined aqueous layers were acidified by 2M hydrochloric acid and it was extracted by ethyl acetate. The organic layer was washed by a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized from chloroform to give the title compound (99.4 g) having the following physical data.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
103.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
104 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
COc1ccc(COc2ccc(C=O)cc2OCc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3,4-Dihydroxybenzaldehyde (30.2 g, 219 mmol) is dissolved in DMF (300 mL) and added to a suspension of NaH (60% oil, 17.2 g, 430 mmol) in DMF (500 mL) at RT. The mixture is stirred for 30 minutes and benzyl chloride (17.3 mL, 150 mmol) is added at 0° C. The reaction is stirred overnight. The solvent is removed by evaporation and the residue is dissolved in water (500 mL). The mixture is extracted three times with CH2Cl2. The aqueous layer is acidified with HOAC (100 mL). The product is precipitated and filtered, washed with water to provide 3-benzyloxy-4-hydroxybenzaldehyde.
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
17.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 3,4-dihydroxy benzaldehyde (40.80 gms, 0.29 mol) and ethanolic potassium hydroxide (2 N, 320 mL) benzylchloride (37.54 g, 0.29 mol) was added slowly at room temperature. The reaction mixture was stirred overnight under nitrogen. The ethanol was removed on rotavapour and remaining solution treated with ice water. For removal of dibenzyl ether alkaline solution was extracted with diethyl ether (500 ml). Then the aqueous layer was acidified with concentrated hydrochloric acid and extracted thrice with ethyl acetate (800 ml). The organic layer was dried (Na2SO4), filtered and concentrated. The crude product was purified on silica gel column using EtOAc:light petroleum (1:9) as eluent to give 3-bezyloxy-4-hydroxy benzaldehyde (19.80 g, 29%). TLC: Ethyl acetate:light petroleum (1:4), Rf=0.3; m.p: 109-111° C.; 1H NMR (CDCl3, 200 MHz): δ 5.06 (s, 2H), 6.39 (s,1H), 6.95 (d, J=8.0 Hz, 1H), 7.1-7.4 (m, 7H) and 9.57 (s, 1H).
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 4-[(4-Methoxyphenyl)methoxy]-3-(phenylmethoxy)benzaldehyde (25.93 g, 0.074 mol) in acetic acid (200 mL) was heated to reflux (150□C) and stirred for 2 days. The reaction mixture was concentrated in vacuo and the residue dissolved in ethyl acetate (200 mL). The organic solution was washed with water (200 mL) and 0.5M aqueous sodium hydroxide (5×200 mL). The basic extracts were combined, acidified to pH 1 with concentrated HCl and back extracted with ethyl acetate (2×300 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to a gummy solid, which was recrystallized from ethyl acetate and petroleum ether to give the product as a pale brown powder (14 g, 82%). 1H NMR (CDCl3) δ 9.84 (s, 1H, O═C—H), 6.26 (1H, s, OH), 5.20 (s, 2H, CH2Ph).
Name
4-[(4-Methoxyphenyl)methoxy]-3-(phenylmethoxy)benzaldehyde
Quantity
25.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 2
3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-4-hydroxybenzaldehyde
Customer
Q & A

Q1: What is the significance of 3-(Benzyloxy)-4-hydroxybenzaldehyde in the synthesis of americanin A and isoamericanin A?

A: this compound serves as a crucial starting material in the synthesis of both americanin A and isoamericanin A. [] The researchers utilized a condensation reaction between this compound and 2,3-epoxy-3-[(3,4-dimethoxymethoxy)phenyl]-1-propanol to yield an ether intermediate. This intermediate then undergoes a series of transformations, including mesylation, potassium carbonate treatment, hydrogenolysis, and cyclization, ultimately leading to the formation of americanin A and isoamericanin A.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.